molecular formula C11H9ClFN3O B14922906 4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B14922906
M. Wt: 253.66 g/mol
InChI Key: QMYZNXZKTUQZAG-UHFFFAOYSA-N
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Description

4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with chlorine, fluorine, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-fluoroaniline with 4-chlorobutyryl chloride to form an intermediate, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-chloro-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClFN3O

Molecular Weight

253.66 g/mol

IUPAC Name

4-chloro-N-(3-fluorophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H9ClFN3O/c1-16-6-9(12)10(15-16)11(17)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,17)

InChI Key

QMYZNXZKTUQZAG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)F)Cl

Origin of Product

United States

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